N-(3-Methoxyphenyl)Cinnamamide
Overview
Description
N-(3-Methoxyphenyl) cinnamamide: is an organic compound with the molecular formula C16H15NO2. It is a derivative of cinnamic acid and is characterized by the presence of a methoxy group on the phenyl ring. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Traditional Chemical Synthesis:
Condensation Reaction: The compound can be synthesized through the condensation of 3-methoxyaniline with cinnamic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Amidation Reaction: Another method involves the amidation of cinnamoyl chloride with 3-methoxyaniline in the presence of a base like triethylamine (TEA) in an organic solvent.
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Enzymatic Synthesis:
Industrial Production Methods:
- The industrial production of N-(3-Methoxyphenyl) cinnamamide typically involves large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of continuous-flow microreactors is also gaining popularity due to their ability to provide high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Methoxyphenyl) cinnamamide can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- N-(3-Methoxyphenyl) cinnamamide is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Research has shown that cinnamamides, including N-(3-Methoxyphenyl) cinnamamide, exhibit α-glucosidase inhibitory activity, making them potential candidates for the treatment of diabetes .
Industry:
- It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:
- N-(3-Methoxyphenyl) cinnamamide exerts its effects by interacting with specific enzymes and receptors in biological systems. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels.
Comparison with Similar Compounds
- N-Benzyl-p-coumaramide
- N-Benzylcaffeamide
- N-Benzylferulamide
Comparison:
- While N-(3-Methoxyphenyl) cinnamamide shares structural similarities with other cinnamamides, its unique methoxy group on the phenyl ring imparts distinct chemical and biological properties. For instance, the presence of the methoxy group can enhance its solubility and influence its interaction with biological targets, potentially leading to different pharmacological activities .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLFGJNTIRUEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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